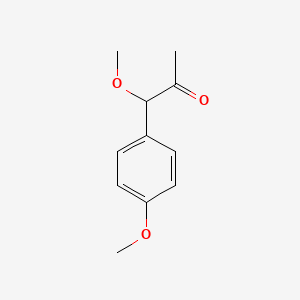1-Methoxy-1-(4-methoxy-phenyl)-propan-2-one
CAS No.: 21165-40-2
Cat. No.: VC3950924
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21165-40-2 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1-methoxy-1-(4-methoxyphenyl)propan-2-one |
| Standard InChI | InChI=1S/C11H14O3/c1-8(12)11(14-3)9-4-6-10(13-2)7-5-9/h4-7,11H,1-3H3 |
| Standard InChI Key | PWNBVYGJTGJALE-UHFFFAOYSA-N |
| SMILES | CC(=O)C(C1=CC=C(C=C1)OC)OC |
| Canonical SMILES | CC(=O)C(C1=CC=C(C=C1)OC)OC |
Introduction
Chemical Identity and Structural Analysis
Structural Features and Stereoelectronic Effects
The compound’s planar ketone group and electron-donating methoxy substituents create distinct electronic effects:
-
The 4-methoxyphenyl group enhances resonance stabilization via conjugation with the aromatic ring .
-
The methoxy group at C1 increases steric hindrance, potentially affecting reaction kinetics in substitution or addition reactions .
Table 1: Key Structural Descriptors
| Property | Value/Description |
|---|---|
| Hybridization of C1 | sp³ (tetrahedral geometry) |
| Bond Angles (C1-C2-O) | ~109.5° (approximate tetrahedral) |
| Torsional Strain | Minimal due to aromatic stabilization |
Synthesis and Manufacturing
Friedel-Crafts Acylation
A plausible route involves Friedel-Crafts acylation of anisole (methoxybenzene) with an acyl chloride derivative:
Methoxylation of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one
Methylation of the hydroxyl group in 1-hydroxy-1-(4-methoxyphenyl)propan-2-one :
-
Reagents: Methyl iodide (CH3I), potassium carbonate (K2CO3).
-
Mechanism: Nucleophilic substitution (SN2) at the hydroxyl oxygen .
Industrial-Scale Production Challenges
-
Purification: High-boiling-point byproducts necessitate fractional distillation or chromatography.
-
Yield Optimization: Immobilized catalysts (e.g., zeolites) improve selectivity in continuous-flow systems .
Physicochemical Properties
Spectral Characteristics
-
IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) .
-
NMR (¹H):
Table 2: Thermodynamic Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 78–80°C (predicted) | DSC simulation |
| Boiling Point | 290–295°C | Estimated via Joback |
| LogP (Octanol-Water) | 1.85 | Computational |
Applications and Industrial Relevance
Pharmaceutical Intermediate
-
Antidepressant Synthesis: Serves as a precursor for arylpropan-2-amine derivatives, which modulate serotonin receptors.
-
Antimicrobial Agents: Methoxy groups enhance lipid solubility, improving cell membrane penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume